molecular formula C20H30N6O B12156168 N-cyclooctyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-cyclooctyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B12156168
M. Wt: 370.5 g/mol
InChI Key: PNSBBATUJJEEPY-UHFFFAOYSA-N
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Description

N-cyclooctyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a [1,2,4]triazolo[4,3-b]pyridazine core fused to a piperidine ring. The compound features a 3-methyl substitution on the triazole ring and a cyclooctyl group attached via a carboxamide linkage at the piperidine-4-position. Its molecular formula is C₂₂H₃₃N₇O, with a molecular weight of 435.5 g/mol (exact mass: 435.2751).

Properties

Molecular Formula

C20H30N6O

Molecular Weight

370.5 g/mol

IUPAC Name

N-cyclooctyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C20H30N6O/c1-15-22-23-18-9-10-19(24-26(15)18)25-13-11-16(12-14-25)20(27)21-17-7-5-3-2-4-6-8-17/h9-10,16-17H,2-8,11-14H2,1H3,(H,21,27)

InChI Key

PNSBBATUJJEEPY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4CCCCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves the fusion of a five-membered triazole ring with a six-membered thiadiazine ring. Four isomeric structural variants exist based on different fusion permutations:

  • 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines (I)
  • 1,2,4-triazolo [5,1-b] [1,3,5]thiadiazines (II)
  • 1,2,4-triazolo [1,5-c] [1,3,5]thiadiazines (III)
  • 1,2,3-triazolo [5,1-b] [1,3,4]thiadiazines (IV)

Reaction Conditions:: The specific synthetic methods and reaction conditions for each isomer would require further investigation, but these compounds are valuable as synthetic intermediates and potential pharmaceuticals.

Chemical Reactions Analysis

Reactions:: N-cyclooctyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions play a crucial role in shaping the products formed.

Scientific Research Applications

This compound finds applications across several scientific domains:

  • Chemistry : As a versatile building block for drug design.
  • Biology : Potential bioactive properties.
  • Medicine : Investigated for anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities.
  • Industry : May serve as a precursor for novel drug development.

Mechanism of Action

The precise mechanism by which N-cyclooctyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of [1,2,4]triazolo[4,3-b]pyridazine derivatives, which are explored for diverse therapeutic targets. Key structural analogs and their properties are compared below:

Substituent Variations and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Target/Activity Reference(s)
Target Compound : N-cyclooctyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide C₂₂H₃₃N₇O 435.5 Cyclooctyl (carboxamide), 3-methyl (triazole) Not explicitly reported; structural analogs target BRD4, Lin28, CatSper
N-(4-Chlorobenzyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide C₂₁H₂₅ClN₆O 412.9 4-Chlorobenzyl, 3-isopropyl Unknown
N-Phenyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide C₁₇H₁₈N₆O 322.4 Phenyl (carboxamide), no triazole substitution Unknown
1-(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide C₁₈H₂₇N₇O₂ 373.5 Morpholin-4-yl ethyl Not reported; similar compounds inhibit BRD4
Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) C₁₅H₁₆N₆O 296.3 Methyl-phenyl, acetamide Lin28 inhibitor (functional inhibition)
Key Observations:
  • Triazole Substitutions: The 3-methyl group is conserved in multiple analogs (e.g., Lin28-1632, BRD4 inhibitors), suggesting its role in maintaining planar geometry for target binding .

Pharmacological and Structural Insights from Analogs

BRD4 Inhibitors
  • Compound 29/34/38-40 (): These derivatives, synthesized from a common [1,2,4]triazolo[4,3-b]pyridazine intermediate, showed BRD4 bromodomain inhibition. The presence of sulfonyl or acyl groups (e.g., ethanesulfonyl in Compound 29) improved binding affinity compared to unmodified analogs .
  • PDB Entry 4QZS (): A related compound (N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide) demonstrated X-ray crystallographic binding to BRD4, with the triazolopyridazine core occupying the acetyl-lysine recognition site .
Lin28 Inhibitors
  • Lin28-1632 (): This analog shares the 3-methyltriazolopyridazine motif but lacks the piperidine-carboxamide scaffold. Its activity suggests that the triazole-pyridazine system is critical for Lin28 interaction, while the piperidine-carboxamide moiety in the target compound may confer selectivity for other targets .
CatSper Blockers
  • Compound 7a (): Features a 3-(m-tolyl)triazolopyridazine group and a diethylaminoethyl carboxamide. The bulky aromatic substituent enhanced potency against CatSper channels compared to aliphatic analogs, highlighting the importance of substituent bulk in ion channel modulation .

Biological Activity

N-cyclooctyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a cyclooctyl group and a triazolo-pyridazine moiety, contribute to its biological activity. This article explores its synthesis, biological activity, and potential applications based on recent research findings.

  • Molecular Formula : C20H30N6O
  • Molecular Weight : 370.5 g/mol
  • Structural Characteristics : The compound features a piperidine ring fused with a triazolo[4,3-b]pyridazine structure, which enhances its lipophilicity and alters pharmacokinetic properties compared to other derivatives.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance:

  • IC50 Values : In related compounds tested against various cancer cell lines (A549, MCF-7, HeLa), significant anti-tumor activity was observed with IC50 values ranging from 0.15 to 2.85 μM for certain derivatives .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Kinase Inhibition : Similar compounds have been identified as inhibitors of c-Met kinase, which plays a crucial role in cancer progression. The inhibition of this pathway can lead to reduced tumor growth and metastasis .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity:

Compound NameMolecular FormulaNotable Properties
N-(3-methoxypropyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amineC10H15N5OPotential antimicrobial and anticancer properties
N-(phenyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amineC13H14N5Known for kinase inhibition
N-(cyclopropyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amineC12H16N5Investigated for anti-inflammatory effects

The cyclooctyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with cellular targets .

Case Studies

In a study evaluating the anti-tumor effects of triazolo-pyridazine derivatives:

  • Cell Line Testing : Various derivatives were tested against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.
  • Results : Compounds demonstrated varying degrees of cytotoxicity with some achieving IC50 values below 10 μM, indicating high potency .

Q & A

Q. Q1. What are the critical considerations in synthesizing N-cyclooctyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide?

Methodological Answer: The synthesis requires multi-step reactions with precise control of temperature (e.g., 60–80°C for cyclization) and solvent selection (e.g., dichloromethane or acetonitrile) to optimize yield and purity. Key steps include coupling the triazolopyridazine core to the piperidine-carboxamide moiety and introducing the cyclooctyl group via nucleophilic substitution. Catalysts like Pd-based reagents may enhance efficiency. Purification typically involves recrystallization or gradient HPLC to isolate the product from byproducts .

Q. Q2. Which spectroscopic methods are essential for confirming the structure of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the triazolopyridazine ring system and cyclooctyl substitution patterns. High-resolution Mass Spectrometry (HRMS) confirms molecular weight, while Fourier-Transform Infrared (FTIR) identifies amide and heterocyclic functionalities. X-ray crystallography can resolve stereochemical ambiguities in crystalline derivatives .

Advanced Mechanistic and Biological Studies

Q. Q3. How can researchers investigate the compound’s interaction with biological targets like kinases or GPCRs?

Methodological Answer: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantitatively measure binding affinities (Kd) to targets. For kinase inhibition, fluorescence-based ATPase assays (e.g., ADP-Glo™) are used. Computational docking (e.g., AutoDock Vina) predicts binding poses, which should be validated via mutagenesis studies targeting key residues in the binding pocket .

Q. Q4. What strategies address low solubility in aqueous media during in vitro assays?

Methodological Answer: Co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based formulations improve solubility without cytotoxicity. Alternatively, synthesize prodrugs (e.g., ester derivatives) that hydrolyze in physiological conditions. Dynamic Light Scattering (DLS) monitors aggregation, ensuring monodisperse solutions for reproducible bioactivity data .

Data Analysis and Optimization

Q. Q5. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

Methodological Answer: Systematically modify substituents on the triazolopyridazine (e.g., methyl vs. trifluoromethyl at position 3) and the cyclooctyl group (e.g., cyclopropyl analogs). Test derivatives in dose-response assays (IC50/EC50) and correlate with computed parameters (e.g., LogP, polar surface area). Pareto analysis identifies critical moieties for potency versus off-target effects .

Q. Q6. How should researchers resolve discrepancies in biological activity data across studies?

Methodological Answer: Standardize assay conditions (e.g., cell lines, incubation time) and validate with reference inhibitors. Use orthogonal techniques (e.g., SPR vs. ITC) to confirm binding. Meta-analyses of published data can reveal trends obscured by experimental variability. For example, inconsistent IC50 values may arise from differences in ATP concentrations in kinase assays .

Advanced Synthesis Challenges

Q. Q7. What are the bottlenecks in scaling up synthesis for preclinical studies?

Methodological Answer: Key challenges include low yields in cyclooctyl coupling (optimize via Buchwald-Hartwig conditions) and purification of stereoisomers. Continuous flow chemistry improves scalability for triazolopyridazine formation. Monitor intermediates via UPLC-MS to identify degradation pathways early .

Q. Q8. How can enantiomeric purity be ensured during asymmetric synthesis?

Methodological Answer: Use chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., Jacobsen’s Mn-salen complexes) for stereocontrol. Analyze enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Crystallize intermediates to discard minor enantiomers .

Translational Research Considerations

Q. Q9. What preclinical models are suitable for evaluating its therapeutic potential?

Methodological Answer: For CNS targets, use blood-brain barrier (BBB) permeability assays (e.g., PAMPA-BBB) and rodent models of neurodegeneration. In oncology, patient-derived xenografts (PDX) with matched genomic profiles (e.g., KRAS mutations) validate target engagement. Pharmacokinetic studies in rodents assess bioavailability and metabolic stability .

Q. Q10. How can off-target toxicity be minimized during lead optimization?

Methodological Answer: Screen against panels of unrelated targets (e.g., Eurofins SafetyScreen44) to identify promiscuous binding. Mitigate hERG channel inhibition by reducing basicity of the piperidine nitrogen. Metabolomic profiling (LC-MS/MS) detects reactive metabolites that could cause idiosyncratic toxicity .

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